molecular formula C14H21FN2O2 B2638363 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-isopropylurea CAS No. 1797559-86-4

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-isopropylurea

Cat. No.: B2638363
CAS No.: 1797559-86-4
M. Wt: 268.332
InChI Key: NIEBDVLJCLAFFE-UHFFFAOYSA-N
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Description

The compound “1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-isopropylurea” is a complex organic molecule. It likely contains a urea group (NH2-CO-NH2) and a fluorophenyl group (C6H4F), among other functional groups .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions. For example, 2-fluoroacetophenone can be used as a starting reagent in the synthesis of related compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. Similar compounds have been analyzed using techniques such as X-ray diffraction .

Scientific Research Applications

Synthesis and Characterization

The scientific research surrounding 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-isopropylurea primarily involves its synthesis and the exploration of its properties and potential applications. For instance, studies have detailed the synthesis of compounds with structural similarities, aiming to understand their chemical behavior, synthesis pathways, and potential applications in medicinal chemistry. These studies often explore modifications to the chemical structure to enhance certain properties, such as solubility, reactivity, or specificity towards biological targets.

One key focus is the synthesis of novel compounds that exhibit specific chemical or biological activities. For example, compounds like 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone have been designed to inhibit cholesterol absorption, indicating the potential for related compounds, such as this compound, to serve similar or related biochemical roles (Rosenblum et al., 1998).

Properties

IUPAC Name

1-[2-(2-fluorophenyl)-2-methoxypropyl]-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2O2/c1-10(2)17-13(18)16-9-14(3,19-4)11-7-5-6-8-12(11)15/h5-8,10H,9H2,1-4H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEBDVLJCLAFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC(C)(C1=CC=CC=C1F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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